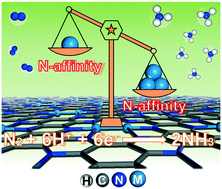Single-, double-, and triple-atom catalysts on graphene-like C2N enable electrocatalytic nitrogen reduction: insight from first principles†
Catalysis Science & Technology Pub Date: 2022-02-28 DOI: 10.1039/D1CY02254G
Abstract
The electrocatalytic nitrogen reduction reaction (eNRR) is widely regarded as a viable route to artificial N2 fixation towards NH3 production under ambient conditions. Herein, using density functional theory and the computational hydrogen electrode method, we systematically explored the eNRR on Mn@C2N (M = Fe, Co, Ni, Cr, Mo, and W; n = 1, 2, and 3), representing single-, double-, and triple-atom catalysts on graphene-like C2N. Our results demonstrate that *NHx intermediates on Mn@C2N are highly stable for n = 3 and unstable for n = 1, rendering M2@C2N as the optimal candidate for driving the eNRR due to its moderate binding with NHx (x = 0, 1, 2, 3). With the ensemble size of Mn increasing from n = 1 to 3, the N-affinity of active sites can be enhanced to a certain extent, constrained by the oxidation state of Mnδ+. The limiting potential (UL) of the eNRR yields a well-defined trend on either the M1 (i.e., MN2) or M2 (i.e., N3MMN3) active site and is critically dependent on the N-affinity of Mnδ+, contrasting to that (UL) on the M3 site which is both metal- and ensemble-size-dependent. Our study provides theoretical guidance for rational design of atomic active sites driving efficiently the eNRR.


Recommended Literature
- [1] Superhydrophobic and superoleophilic properties of graphene-based sponges fabricated using a facile dip coating method†
- [2] Contents list
- [3] XXIV.—Properties of conjugated compounds. Part VI. The dibromination products of cyclic butadienes
- [4] Real-time characterization of cytotoxicity using single-cell impedance monitoring†‡
- [5] 3D bioprinting of a gradient stiffened gelatin–alginate hydrogel with adipose-derived stem cells for full-thickness skin regeneration†
- [6] CS Autumn Meeting: trends in education in Analytical Chemistry
- [7] Facile formation of a microporous chitosan hydrogel based on self-crosslinking†
- [8] The Core Diseasome†‡
- [9] LIX.—The nature of the alternating effect in carbon chains. Part XXXII. The directive influence of ψ-basic systems in aromatic substitution. Nitration of benzylidene-m-nitroaniline
- [10] Notes from the Reports of Public Analysts

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 185056-83-1
-
CAS no.: 16742-48-6
-
CAS no.: 170643-02-4









